molecular formula C9H13N3O2 B14908706 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No.: B14908706
M. Wt: 195.22 g/mol
InChI Key: ZBMOOUJVBOZOPS-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a carbonyl group to a 3-methylpyrazole moiety. Such hybrid structures are often explored in medicinal chemistry due to their ability to modulate biological targets, such as enzymes or receptors, through dual functionality.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11)

InChI Key

ZBMOOUJVBOZOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The 3-methyl-1H-pyrazole intermediate is synthesized via cyclization of hydrazine derivatives with β-keto esters or diketones. For example, ethyl acetoacetate reacts with methylhydrazine under acidic conditions (e.g., HCl in ethanol) to yield 3-methyl-1H-pyrazole-5-carboxylate.

Reaction Conditions :

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (70–80°C)
  • Catalyst: Concentrated HCl or acetic acid
  • Yield: 75–85%

Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the aromatic pyrazole ring.

Introduction of the Carbonyl Group

The carboxylate ester intermediate undergoes hydrolysis to the carboxylic acid, which is subsequently activated for acylation. Two methods are prevalent:

Method A: Acid Chloride Formation

  • Hydrolysis : The ester is saponified using NaOH (2M) in aqueous ethanol.
  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride.

Method B: Direct Activation
The carboxylic acid reacts with coupling agents like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM).

Comparative Data :

Method Reagents Yield Purity (HPLC)
A SOCl₂ 80% 95%
B CDI 85% 97%

Method B is preferred for large-scale synthesis due to milder conditions.

Coupling with Morpholine

The acyl chloride or activated intermediate reacts with morpholine in the presence of a base.

Procedure :

  • Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction.
  • Solvent : Anhydrous acetonitrile or DCM.
  • Conditions : Stirring at room temperature for 4–6 hours.

Reaction Equation :
$$
\text{3-Methyl-1H-pyrazole-5-carbonyl chloride} + \text{Morpholine} \xrightarrow{\text{TEA, DCM}} \text{4-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]morpholine} + \text{HCl}
$$

Yield Optimization :

  • Excess morpholine (1.5 equiv.) improves conversion to >90%.
  • Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety:

  • Solvent Recovery : DCM and acetonitrile are distilled and reused.
  • Waste Management : HCl gas is scrubbed using alkaline solutions.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.

Scale-Up Challenges :

  • Exothermic acylation requires jacketed reactors for temperature control.
  • Morpholine’s hygroscopicity necessitates anhydrous conditions.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

Techniques :

  • NMR Spectroscopy :
    • $$ ^1\text{H NMR} $$: Peaks at δ 2.25 (s, 3H, pyrazole-CH₃), 3.60–3.75 (m, 8H, morpholine).
    • $$ ^{13}\text{C NMR} $$: Carbonyl signal at δ 165.5 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 195.22 [M+H]⁺.
  • HPLC : Purity ≥98% with C18 column (acetonitrile/water gradient).

Impurity Profile :

  • Residual morpholine (<0.1% by GC).
  • Hydrolysis byproducts (e.g., 3-methyl-1H-pyrazole-5-carboxylic acid) controlled via pH adjustment.

Alternative Synthetic Routes

Emerging methods aim to improve sustainability:

Microwave-Assisted Synthesis :

  • Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C).
  • Enhances yield to 88% with reduced solvent volume.

Flow Chemistry :

  • Continuous flow reactors minimize thermal degradation.
  • Achieves 92% conversion using immobilized lipase catalysts.

Challenges and Limitations

  • Regioselectivity : Competing acylation at the pyrazole’s 3-position necessitates careful stoichiometry.
  • Morpholine Handling : Its volatility requires closed-system processing.
  • Cost : CDI and DCC are expensive, prompting research into heterogeneous catalysts (e.g., zeolites).

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution due to its heterocyclic rings and carbonyl group. Key reactions include:

Mechanisms and Conditions

Reaction TypeReagents/ConditionsProducts
Nucleophilic substitution Amines/thiols + base (e.g., triethylamine)Substituted pyrazole or morpholine derivatives
Hydrogen bonding-mediated substitution Enzymatic systems (e.g., PI3K)Modified compounds with altered bioactivity

Key Observations :

  • Substitution at the morpholine ring or pyrazole moiety is driven by the nucleophilic attack on the carbonyl group or electrophilic sites .

  • Hydrogen bonding interactions (e.g., between morpholine’s oxygen and enzymatic residues like Val-828) can influence substitution efficiency .

Reduction Reactions

The carbonyl group in the compound is susceptible to reduction :

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Conditions : Anhydrous ether or methanol .

  • Products : Alcohol derivatives (e.g., secondary alcohols from carbonyl reduction) .

Oxidation and Functional Group Transformations

While direct oxidation of the target compound is not explicitly detailed in the provided sources, analogous pyrazole derivatives undergo oxidation using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) . Potential outcomes include:

  • Carboxylic acids : From oxidation of alkenes or alcohols .

  • Electrophilic intermediates : Facilitating further substitution or condensation reactions .

Enzymatic and Biological Interactions

The compound’s structural motifs (pyrazole and morpholine) enable biological interactions , such as:

  • Hydrogen bonding : Morpholine’s oxygen atom can form critical interactions with enzymatic residues (e.g., Val-828 in PI3K) .

  • π-stacking : The aromatic pyrazole ring may engage in non-covalent interactions with protein targets .

Mechanism of Action

The mechanism of action of (5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine can be contextualized by comparing it to related morpholine-pyrazole hybrids and other heterocyclic analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications Reference
This compound C₉H₁₃N₃O₂ 207.22 g/mol Morpholine-carbonyl-3-methylpyrazole Enzyme inhibition, drug discovery N/A
MSC2364588 C₂₄H₃₁FN₆O₅S 534.61 g/mol Fluorinated thiochromeno-pyrazole, dual morpholine Kinase inhibition (WO2011058149)
VPC-14449 C₁₀H₁₂Br₂N₄OS 420.10 g/mol Dibromoimidazole-thiazole-morpholine DNA-binding agent
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one C₁₃H₁₅N₃O₂ 245.28 g/mol Pyrazolone core with phenyl and morpholine Catalysis, ligand design
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine C₁₄H₁₆N₆O₂S 332.38 g/mol Thiadiazole-pyrrolopyrimidine-morpholine Anticancer research

Key Comparative Insights

Structural Complexity and Bioactivity: The target compound’s simplicity (MW 207.22 g/mol) contrasts with MSC2364588 (MW 534.61 g/mol), which includes a fluorinated thiochromeno scaffold and dual morpholine groups. The latter’s increased complexity likely enhances target specificity in kinase inhibition . VPC-14449’s dibromoimidazole-thiazole motif (MW 420.10 g/mol) confers distinct electronic properties, enabling selective DNA-binding interactions. However, its synthesis requires precise regiochemical control, as incorrect bromine positioning alters NMR profiles .

Functional Group Impact: The pyrazolone ring in 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one (MW 245.28 g/mol) introduces keto-enol tautomerism, enhancing its utility in metal coordination and catalysis. The phenyl group further stabilizes π-stacking interactions absent in the methyl-substituted target compound .

Synthetic Considerations :

  • Coupling reactions with morpholine (e.g., via saponification and amide bond formation) are common in analogs like MSC2364588 and the target compound. Oxidation steps (e.g., thioether to sulfone in MSC2364588) highlight the need for controlled reaction conditions to avoid side products .

Biological Activity

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, with the molecular formula C9H13N3O2 and CAS Number 854699-90-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

PropertyValue
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
IUPAC Name(5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone
InChIInChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11)
InChI KeyZBMOOUJVBOZOPS-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=NN1)C(=O)N2CCOCC2

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives found that certain compounds demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL .

Case Study: Antimicrobial Evaluation
In vitro tests indicated that the compound exhibited not only bactericidal properties but also inhibited biofilm formation, which is critical in treating persistent infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study highlighted its ability to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase of cancer cells. The compound was shown to downregulate Bcl-2 expression while upregulating Bax expression, indicating a pro-apoptotic mechanism .

Table: IC50 Values of Related Compounds

CompoundIC50 (μM)
4a0.08–12.07
5a73–84
7b1.48–0.33

These findings suggest that similar pyrazole derivatives could serve as promising candidates for developing new anticancer agents .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by acting as an inhibitor of cyclooxygenase (COX) enzymes. This mechanism is crucial in reducing inflammation and pain associated with various conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Potential inhibition of COX enzymes for anti-inflammatory effects.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of Bcl-2 and Bax proteins.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis leading to cell death.

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new drugs with potential applications in treating infections, cancer, and inflammatory diseases. Its unique morpholine structure enhances solubility and stability compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Cyclocondensation using morpholine derivatives and activated pyrazole intermediates (e.g., 3-methyl-1H-pyrazole-5-carboxylic acid) is a common approach. Solvent selection (e.g., THF or DMF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield. For example, demonstrates that basic hydrolysis of ester precursors (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) can yield carboxylic acid derivatives, which can be adapted for morpholine coupling . Purification via recrystallization (e.g., using ethyl acetate) and HPLC validation (>95% purity) are critical .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : ¹H/¹³C NMR can confirm substitution patterns and carbonyl connectivity. For pyrazole derivatives, characteristic shifts for pyrazole protons (δ 6.5–7.5 ppm) and morpholine protons (δ 3.5–4.0 ppm) are observed .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and dihedral angles, as shown for related 5-acyloxypyrazoles in .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₀H₁₄N₃O₂) .

Q. What purification strategies are effective for removing byproducts in the synthesis of pyrazole-morpholine hybrids?

  • Methodology : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively separates polar byproducts. For persistent impurities, preparative HPLC with a C18 reverse-phase column is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrazole and morpholine moieties?

  • Methodology : Systematic substitution at the pyrazole 3-methyl group or morpholine oxygen with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) can assess pharmacological activity. highlights SAR for pyrazolone derivatives, where substituents on the phenyl ring modulate bioactivity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for pyrazole-morpholine derivatives be resolved?

  • Methodology : Discrepancies may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR can detect tautomeric equilibria, while XRD provides a static snapshot. For example, resolved conformational ambiguities in 5-acyloxypyrazoles via XRD .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. applied DFT to correlate theoretical and experimental IR spectra for pyrazole-carboxylic acids .

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?

  • Methodology : Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months assess degradation. HPLC monitors decomposition products, while LC-MS identifies hydrolyzed or oxidized species. emphasizes the role of hygroscopicity in pyrazole derivatives .

Q. What strategies can be employed to enhance the solubility of this compound in aqueous media without altering bioactivity?

  • Methodology : Co-solvency (e.g., PEG-400), salt formation (e.g., hydrochloride), or nanoformulation (liposomes) improve solubility. used carbothioamide derivatives to balance lipophilicity and solubility .

Q. How can in vitro assays differentiate between competitive and non-competitive inhibition mechanisms for this compound in enzymatic studies?

  • Methodology : Lineweaver-Burk plots at varying substrate concentrations identify inhibition type. For non-competitive inhibitors (e.g., pyrazoline derivatives in ), Km remains constant while Vmax decreases .

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